molecular formula C23H19ClN2O6 B5011142 4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate

4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B5011142
M. Wt: 454.9 g/mol
InChI Key: HTALEKPDKVBLQK-DHRITJCHSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a carbonohydrazonoyl group, a methoxy group, and a chlorobenzoate group . These groups suggest that the compound could have interesting chemical properties and reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate benzoyl and chlorobenzoate precursors. The exact synthesis pathway would depend on the specific reactions used to introduce the various functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoyl and chlorobenzoate groups would likely contribute to the overall shape and size of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzoyl, carbonohydrazonoyl, methoxy, and chlorobenzoate groups. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoyl, carbonohydrazonoyl, methoxy, and chlorobenzoate groups could affect its solubility, melting point, and other physical properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is a liquid, it could pose a spill hazard. Its chemical reactivity could also pose a hazard .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

Properties

IUPAC Name

[4-[(E)-[(4-hydroxy-3-methoxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O6/c1-30-20-12-15(8-9-18(20)27)22(28)26-25-13-14-7-10-19(21(11-14)31-2)32-23(29)16-5-3-4-6-17(16)24/h3-13,27H,1-2H3,(H,26,28)/b25-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTALEKPDKVBLQK-DHRITJCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)OC)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)O)OC)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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